molecular formula C12H15NO4 B1609288 Cintriamide CAS No. 5588-21-6

Cintriamide

Cat. No.: B1609288
CAS No.: 5588-21-6
M. Wt: 237.25 g/mol
InChI Key: LRLKZVMLJBNNPE-UHFFFAOYSA-N
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Description

Cintriamide is an organic compound with the molecular formula C₁₂H₁₅NO₄. It is known for its unique structure, which includes a 3,4,5-trimethoxyphenyl group attached to an acrylamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cintriamide can be synthesized through several methods. One common approach involves the reaction of 3,4,5-trimethoxybenzaldehyde with acrylamide under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product .

Industrial Production Methods

On an industrial scale, this compound is synthesized using 3,4,5-trimethoxybenzaldehyde as a key intermediate. This intermediate is prepared from p-cresol through aromatic substitution with bromine, followed by nucleophilic substitution with sodium methoxide. The final step involves the oxidation of the methyl group to an aldehyde, which is then reacted with acrylamide to form this compound .

Chemical Reactions Analysis

Types of Reactions

Cintriamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cintriamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of cintriamide involves its interaction with specific molecular targets. In antimicrobial studies, it has been shown to interact with ergosterol in fungal cell membranes, disrupting membrane integrity and leading to cell death. Additionally, this compound can inhibit certain enzymes, affecting various metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cintriamide

This compound stands out due to its unique combination of a 3,4,5-trimethoxyphenyl group and an acrylamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h4-7H,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLKZVMLJBNNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80859917
Record name 3-(3,4,5-Trimethoxyphenyl)prop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80859917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5588-21-6
Record name Cintramide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5588-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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